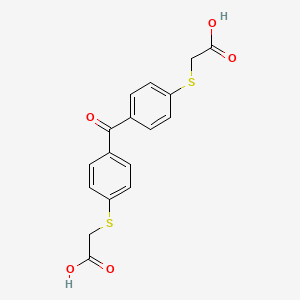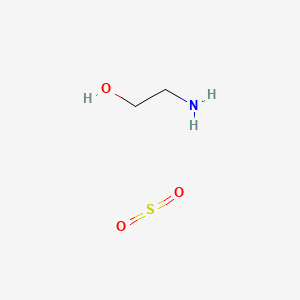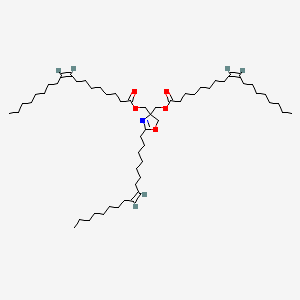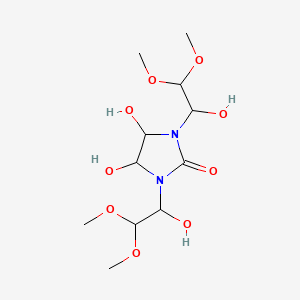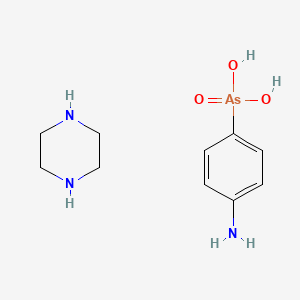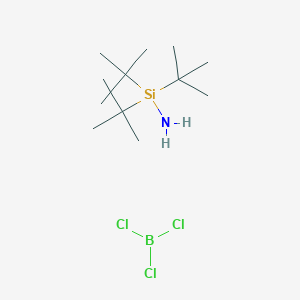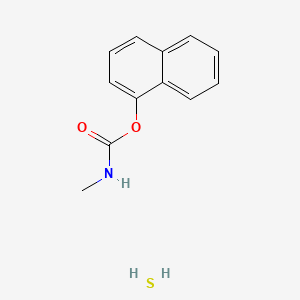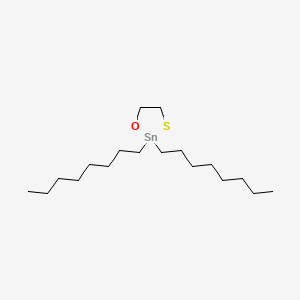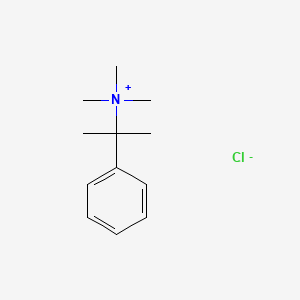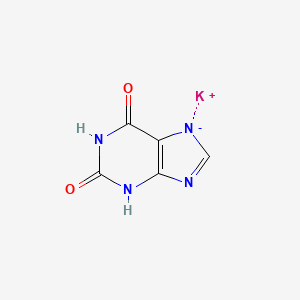
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is a chemical compound with the molecular formula C5H3KN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt typically involves the reaction of 3,7-Dihydro-1H-purine-2,6-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which have significant applications in medicinal chemistry and biochemistry.
Scientific Research Applications
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound can also interact with nucleic acids, influencing DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Theobromine: 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
CAS No. |
67208-09-7 |
|---|---|
Molecular Formula |
C5H3KN4O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
potassium;3H-purin-7-ide-2,6-dione |
InChI |
InChI=1S/C5H4N4O2.K/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 |
InChI Key |
VWBWAALEWBNEIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C([N-]1)C(=O)NC(=O)N2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


